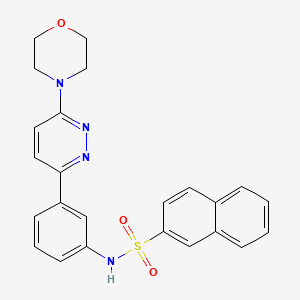

N-(3-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c29-32(30,22-9-8-18-4-1-2-5-19(18)17-22)27-21-7-3-6-20(16-21)23-10-11-24(26-25-23)28-12-14-31-15-13-28/h1-11,16-17,27H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMVWZXPYSCQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction with hydrazine.

Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridazine ring.

Coupling with Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Sulfonamide Formation: Finally, the naphthalene-2-sulfonamide moiety can be introduced through a sulfonation reaction, typically using chlorosulfonic acid followed by amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and phenyl moieties.

Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism by which N-(3-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways critical for disease progression. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Key Structural and Pharmacological Differences

The following table compares N-(3-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide with well-characterized 5-HT6 receptor ligands, including E-6837, SB-271046, and Ro 04-6790, based on structural motifs and functional data:

| Compound Name | Core Structure | Substituents | Efficacy (Emax, % over basal) | Functional Activity | pA2 Value (Antagonism) |

|---|---|---|---|---|---|

| This compound | Naphthalene-2-sulfonamide | Phenyl-6-morpholinopyridazine | Hypothetical | Inferred partial agonist | N/A |

| E-6837 | Naphthalene-2-sulfonamide | Indole-dimethylaminoethyl | 23% (basal); 207% (forskolin) | Partial agonist | N/A |

| SB-271046 | Benzo[b]thiophene-sulfonamide | Methoxy-3-(piperazin-1-yl)phenyl | -39% (inverse agonist) | Inverse agonist | 8.76 ± 0.22 |

| Ro 04-6790 | Benzenesulfonamide | Pyrimidinyl-bis(methylamino) | -33% (inverse agonist) | Inverse agonist | 7.89 ± 0.10 |

Analysis of Structural Motifs

Naphthalene vs. Benzo[b]thiophene/Benzenesulfonamide Cores: The naphthalene core in both this compound and E-6837 may favor hydrophobic interactions with the 5-HT6 receptor, whereas SB-271046’s benzo[b]thiophene and Ro 04-6790’s simpler benzenesulfonamide core likely alter binding kinetics.

Substituent Effects: Morpholinopyridazine vs. Indole-Dimethylaminoethyl (E-6837): The morpholine group in the target compound could enhance solubility compared to E-6837’s dimethylaminoethyl chain. The pyridazine ring’s electron-deficient nature may reduce π-stacking interactions relative to E-6837’s indole. Piperazine vs. Pyrimidine (SB-271046/Ro 04-6790): SB-271046’s piperazine group contributes to high antagonism potency (pA2 = 8.76), while Ro 04-6790’s pyrimidine moiety reduces efficacy.

Functional Activity: Partial agonists like E-6837 exhibit moderate cAMP production (23% over basal), whereas inverse agonists (SB-271046, Ro 04-6790) suppress basal cAMP levels. The target compound’s morpholinopyridazine substituent may position it as a partial agonist with enhanced selectivity.

Research Findings and Hypotheses

Pharmacological Implications

- Efficacy Modulation : The presence of forskolin amplifies cAMP responses for partial agonists (e.g., E-6837: 207% over forskolin). The target compound’s efficacy might similarly benefit from adenylyl cyclase activation.

- Constitutive Activity : In constitutively active 5-HT6 receptors (e.g., S267K mutant), partial agonists retain efficacy, while inverse agonists suppress activity. Structural differences in the target compound’s substituents could influence its behavior in such systems.

Pharmacokinetic Considerations

- Blood-Brain Barrier Penetration : The naphthalene core and moderate molecular weight (~500 g/mol) suggest possible CNS penetration, aligning with 5-HT6 receptor targeting.

Biological Activity

N-(3-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene core, a sulfonamide group, and a morpholinopyridazin moiety. Its molecular formula is C22H24N4O2S, and it has unique properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O2S |

| Molecular Weight | 396.52 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound exhibits several biological activities, primarily through its interactions with various cellular pathways:

- Inhibition of TLR7/8 : The compound acts as an antagonist to Toll-like receptors 7 and 8 (TLR7/8), which are critical in the immune response. By inhibiting these receptors, it may modulate inflammatory responses and has potential applications in autoimmune diseases such as systemic lupus erythematosus .

- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells. This is hypothesized to occur through the modulation of signaling pathways involved in cell survival and proliferation.

- Antimicrobial Properties : Some studies indicate that sulfonamide derivatives can exhibit antimicrobial activity. Although specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains.

Study on TLR7/8 Antagonism

A study published in 2017 evaluated the effects of various sulfonamide derivatives on TLR7/8 signaling pathways. This compound was included in the study and demonstrated significant inhibition of TLR-mediated cytokine production in vitro, suggesting its potential for treating inflammatory conditions .

Anticancer Activity Research

In a recent exploratory study, the compound was tested against several cancer cell lines. Results indicated that it effectively reduced cell viability in breast and prostate cancer cells through apoptosis induction, with IC50 values ranging from 10 to 25 µM depending on the cell line .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.